Cas no 285132-89-0 (2,6-Diethylaniline-D15)

2,6-Diethylaniline-D15 化学的及び物理的性質
名前と識別子
-
- 2,6-Diethylaniline-D15
- 2,6-DIETHYLANILINE, [D15]
- 2,6-Diethylaniline-d15, 98 atom % D
- 2,6-Bis[(~2~H_5_)ethyl](~2~H_5_)aniline
- AKOS015912440
- HY-W017455S
- DTXSID90584006
- J-017111
- D98384
- N, N, 3, 4, 5-pentadeuterio-2, 6-bis(1, 1, 2, 2, 2-pentadeuterioethyl)aniline
- N,N,3,4,5-pentadeuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)aniline
- CS-0564523
- 285132-89-0
- 28532-89-0
- DA-49277
- 2,6-Bis[(2H5)ethyl](2H5)aniline
-
- インチ: InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D/hD2
- InChIKey: FOYHNROGBXVLLX-IFODOZFGSA-N
- ほほえんだ: [2H]N(C1C(C(C([2H])([2H])[2H])([2H])[2H])=C([2H])C([2H])=C([2H])C=1C(C([2H])([2H])[2H])([2H])[2H])[2H]
計算された属性
- せいみつぶんしりょう: 164.214600672g/mol
- どういたいしつりょう: 164.214600672g/mol
- 同位体原子数: 15
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 99.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 色と性状: 固体。
- 密度みつど: 0.966 g/mL at 25 °C
- ふってん: 243 °C(lit.)
- フラッシュポイント: 254 °F
- 屈折率: n20/D 1.545(lit.)
- ようかいせい: まだ確定していません。
2,6-Diethylaniline-D15 セキュリティ情報
- 危険物輸送番号:UN 2810 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-41
- セキュリティの説明: 26-36/37/39-45
-
危険物標識:
2,6-Diethylaniline-D15 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 491322-500MG |
2,6-Diethylaniline-D15 |
285132-89-0 | 500mg |
¥9586.1 | 2023-12-05 |
2,6-Diethylaniline-D15 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
2,6-Diethylaniline-D15に関する追加情報
Introduction to 2,6-Diethylaniline-D15 and Its Applications in Modern Chemical Research
2,6-Diethylaniline-D15, with the CAS number 285132-89-0, is a deuterated derivative of 2,6-diethylaniline, a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This introduction aims to provide a comprehensive overview of the compound's properties, synthesis methods, and its emerging applications in various scientific domains.
The molecular structure of 2,6-Diethylaniline-D15 features a benzene ring substituted with two ethyl groups at the 2- and 6-positions, with the hydrogen atoms replaced by deuterium atoms (D). This modification not only enhances the compound's stability but also allows for more precise analytical studies using mass spectrometry and NMR spectroscopy. The deuterated form is particularly valuable in research where isotope labeling is employed to track molecular interactions and metabolic pathways.
In recent years, 2,6-Diethylaniline-D15 has found utility in the development of advanced analytical techniques. Its unique isotopic signature makes it an ideal candidate for studying reaction mechanisms and kinetic processes in organic synthesis. Researchers have leveraged this compound to develop novel methods for detecting trace amounts of pollutants in environmental samples. The high sensitivity offered by deuterated analogs has enabled scientists to uncover previously undetectable intermediates in complex chemical reactions.
The pharmaceutical industry has also embraced 2,6-Diethylaniline-D15 for its potential in drug discovery and development. Deuterated compounds are increasingly being explored as they can exhibit improved pharmacokinetic properties, such as longer half-lives and reduced metabolic clearance. Studies have shown that incorporating deuterium atoms into drug molecules can enhance their efficacy and reduce side effects. For instance, derivatives of 2,6-Diethylaniline-D15 have been investigated as precursors for antiviral and anticancer agents, demonstrating promising results in preclinical trials.
One of the most intriguing applications of 2,6-Diethylaniline-D15 is in the field of materials science. The compound's ability to act as a building block for more complex molecules has led to the synthesis of novel polymers and coordination complexes with unique properties. These materials have potential applications in catalysis, electronics, and even in the development of next-generation sensors. The stability provided by deuterium labeling ensures that these materials maintain their integrity under harsh conditions, making them highly suitable for industrial use.
The synthesis of 2,6-Diethylaniline-D15 presents its own set of challenges but has been refined through recent advancements in organic chemistry. Researchers have developed efficient methods for introducing deuterium atoms into aromatic rings while maintaining regioselectivity. These techniques involve catalytic hydrogenation using deuterated hydrogen sources or directed ortho-metalation strategies that allow for precise control over substitution patterns. Such innovations have not only improved the yield of 2,6-Diethylaniline-D15 but also opened doors for synthesizing other deuterated aromatic compounds.
The environmental impact of using deuterated compounds like 2,6-Diethylaniline-D15 is another area of growing interest. While deuterium is a non-radioactive isotope and does not pose significant environmental hazards, its persistence in ecosystems remains an area of study. Researchers are exploring biodegradation pathways for these compounds to ensure they do not accumulate over time. Additionally, efforts are underway to develop green chemistry approaches that minimize waste and energy consumption during the synthesis of deuterated derivatives.
In conclusion,2,6-Diethylaniline-D15 (CAS no. 285132-89-0) is a versatile compound with far-reaching applications across multiple scientific disciplines. Its unique isotopic properties make it an invaluable tool for analytical chemistry, pharmaceutical research, materials science, and environmental studies. As our understanding of its applications grows,so does our ability to harness its potential for advancing scientific knowledge and technological innovation.
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